SYMPHYTINE

Description

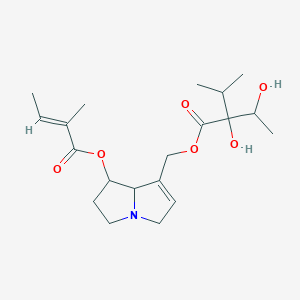

Contextualization of Symphytine (B1681198) as a Pyrrolizidine (B1209537) Alkaloid (PA)

This compound is a naturally occurring chemical compound classified as a pyrrolizidine alkaloid (PA). nih.gov PAs are a large group of alkaloids based on the pyrrolizidine nucleus, which are synthesized by plants as secondary metabolites, primarily for defense against herbivores. wikipedia.org These compounds are frequently found in plant families such as Boraginaceae, Asteraceae, and Fabaceae. wikipedia.orginchem.org this compound is notably present in various species of the genus Symphytum, commonly known as comfrey (B1233415), which belongs to the Boraginaceae family. researchgate.netmdpi.comnih.gov

Chemically, this compound is a diester of a necine base. semmelweis.hu Its structure is derived from the formal condensation of the carboxy group of (2E)-2-methylbut-2-enoic acid (tiglic acid) with a hydroxyl group of a more complex moiety containing the pyrrolizidine core. nih.govebi.ac.uk The complete chemical structure consists of a retronecine (B1221780) base esterified with tiglic acid and viridifloric acid. nih.gov It is a stereoisomer of another PA, symlandine (B1238365). scribd.comacs.org

| Identifier | Value |

|---|---|

| IUPAC Name | [(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate nih.gov |

| CAS Number | 22571-95-5 nih.govwikidata.org |

| Molecular Formula | C₂₀H₃₁NO₆ nih.govwikidata.org |

| Molar Mass | 381.46 g/mol nih.gov |

Historical Perspectives on this compound Research

The initial research leading to the discovery of this compound dates back to studies focused on the chemical constituents of comfrey (Symphytum officinale). Early isolation was reported by Furuya and Araki in 1968. nih.gov The process involved extracting the dried roots of the comfrey plant with methanol (B129727). nih.gov From the resulting crude extract, a compound named allantoin (B1664786) was first removed. The remaining residue, containing a mixture of alkaloids primarily in their N-oxide form, was then purified. This purification step involved the chemical reduction of the N-oxides using zinc dust and hydrochloric acid, followed by separation using column chromatography to yield this compound. nih.gov These early methods established the presence of this compound in comfrey and provided the first samples of the pure compound for further study.

The definitive determination of this compound's complex structure was achieved through the application of progressively sophisticated analytical techniques. While early studies identified its classification as a PA, later research focused on its precise stereochemistry and differentiation from closely related isomers.

A significant advancement in its isolation was the use of high-speed countercurrent chromatography (CCC). scribd.comacs.org A 2001 study by Kim et al. successfully employed a one-step CCC procedure to isolate this compound, its stereoisomer symlandine, and echimidine (B1671080) from the roots of Symphytum officinale. scribd.comacs.org This was the first reported separation of the symlandine and this compound stereoisomers, which had previously been described only as a mixture. acs.org

The structural confirmation of the isolated this compound relied heavily on modern spectroscopic methods. scribd.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, was instrumental in elucidating the complete bonding framework and relative stereochemistry of the molecule. scribd.comacs.org Additionally, Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provided accurate mass determination and fragmentation data, further confirming the identity of the compound. scribd.comresearchgate.netsemanticscholar.org These advanced methodologies collectively enabled the unambiguous structural elucidation of this compound, distinguishing it from other PAs present in comfrey. scribd.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31NO6 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+ |

InChI Key |

MVWPTZQHBOWRTF-AWNIVKPZSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Symphytine in Botanical Systems

Primary Botanical Sources: Symphytum Species and Other Boraginaceae Genera

Symphytine (B1681198) is frequently identified in various species within the genus Symphytum, commonly known as comfrey (B1233415). Prominent species reported to contain this compound include Symphytum officinale (common comfrey), Symphytum asperum (prickly comfrey), and Symphytum x uplandicum (Russian comfrey), which is a natural hybrid of S. officinale and S. asperum. researchgate.netnih.govfishersci.canih.govsenescence.infouni.lu Other Symphytum species such as Symphytum tuberosum, Symphytum caucasicum, Symphytum bulbosum, Symphytum orientale, Symphytum cordatum, Symphytum tauricum, and Symphytum peregrinum have also been found to contain this alkaloid. nih.govuni.lu

Beyond the Symphytum genus, this compound's occurrence extends to other genera within the Boraginaceae family. These include Anchusa species like Anchusa azurea, Anchusa officinalis, Anchusa undulata, and Anchusa strigosa; Cynoglossum species such as Cynoglossum officinale, Cynoglossum germanicum, Cynoglossum creticum, Cynoglossum columnae, and Cynoglossum cheirifolium; Borago officinalis (borage); Trachystemon orientalis; Lycopsis arvensis; Myosotis arvensis; Amsinckia species including Amsinckia intermedia, Amsinckia lycopsoides, and Amsinckia retrorsa; Heliotropium species like Heliotropium europaeum, Heliotropium lasiocarpum, Heliotropium suaveolens, and Heliotropium curassavicum; Lappula squarrosa; Echium species such as Echium vulgare, Echium plantagineum, Echium italicum, and Echium russicum; and Pulmonaria species including Pulmonaria officinalis, Pulmonaria saccharata, Pulmonaria mollis, Pulmonaria rubra, Pulmonaria angustifolia, and Pulmonaria obscura; as well as Lindelofia anchusoides. researchgate.netnih.govfishersci.casenescence.infouni.lu this compound is one of several pyrrolizidine (B1209537) alkaloids identified in these botanical sources. researchgate.netnih.govfishersci.canih.govsenescence.infouni.luwikidata.orgwikimedia.orgwikipedia.orgnih.govnih.govuni.lunih.govnih.gov

Intraspecific and Interspecific Variability in this compound Content

The concentration of this compound can vary considerably not only between different plant species (interspecific variability) but also among individual plants of the same species (intraspecific variability). This variability is influenced by a range of factors. fishersci.canih.gov

Research consistently indicates that the concentration of pyrrolizidine alkaloids, including this compound, is typically higher in the roots of Symphytum species compared to their aerial parts, such as leaves and stems. uni.luwikipedia.orgnih.govnih.govnih.govresearchgate.net Some studies report that roots can contain significantly greater amounts of PAs than leaves. wikipedia.orgnih.govnih.gov For instance, investigations on Symphytum officinale have shown substantially higher PA levels in root material. wikipedia.orgnih.gov One source suggests that the roots of S. officinale may contain up to 10 times more PAs than the leaves. nih.gov The presence of this compound in English Comfrey (Symphytum officinale) leaves is reported to be barely traceable in some instances. researchgate.net

| Plant Part of Symphytum officinale | Approximate Total PA Content (μg/g dry weight) |

| Root | 1380 - 8320 wikipedia.org |

| Leaf | 15 - 55 wikipedia.org |

This table illustrates the general trend of higher PA concentration in the roots compared to the leaves of Symphytum officinale.

The developmental stage of the plant and the season of harvest can influence the accumulation of pyrrolizidine alkaloids. nih.govmitoproteome.orgvulcanchem.com Studies suggest that PA content may fluctuate throughout the year or be higher during specific growth phases. nih.govmitoproteome.orgvulcanchem.com For example, some findings indicate that small young leaves might contain higher concentrations of PAs than larger, more mature leaves harvested later in the growing season. fishersci.ca The accumulation of PAs is noted to be influenced by the plant's phenological stage. vulcanchem.com

Geographical location and environmental conditions play a significant role in the variability of this compound content in plants. uni.lunih.govnih.govmitoproteome.org Factors such as soil composition, climate, altitude, and light exposure can impact the levels of accumulated pyrrolizidine alkaloids. nih.govnih.govmitoproteome.org Environmental conditions have been shown to affect the PA content in Symphytum officinale. nih.gov The geographical origin of Symphytum species is also a factor that can influence their PA levels. uni.lu

The methods used for post-harvest processing and the conditions under which plant material is stored can affect the this compound content. nih.govmitoproteome.org Processes such as drying and the duration and temperature of storage can influence the stability and potential degradation of pyrrolizidine alkaloids. nih.govmitoproteome.org Research has demonstrated that drying temperature can impact the PA content in Symphytum officinale roots. nih.gov For instance, drying at 60°C resulted in higher PA content compared to drying at 100°C in one study. nih.gov Storage conditions are also known to affect the stability of PAs over time. mitoproteome.orgnih.gov The concentration of pyrrolizidine alkaloids has been observed to decrease during storage. nih.govnih.gov

| Drying Temperature of Symphytum officinale Roots nih.gov | Relative PA Content |

| 60°C | Higher |

| 100°C | Lower |

Advanced Methodologies for Symphytine Isolation and Analytical Characterization

Extraction Techniques for Symphytine (B1681198) and its Analogues

The initial step in obtaining this compound from plant material involves extraction, separating it from the complex matrix of the plant. Both conventional and modern extraction techniques are utilized, with the choice of method often depending on factors such as the plant part used, desired yield, and subsequent analytical or purification steps.

Conventional Solvent-Based Methods (e.g., Soxhlet Extraction, Maceration, Percolation)

Conventional solvent-based extraction methods are fundamental approaches for isolating compounds from plant matrices. These techniques rely on the principle of dissolving target compounds in a suitable solvent.

Maceration involves soaking the finely powdered plant material in a solvent at room temperature or with gentle heating, allowing the active ingredients to diffuse into the solvent. mdpi.comextractionmagazine.com This method is considered simple and economical, requiring basic equipment. researchgate.net The efficiency of maceration is influenced by factors such as soaking time, solvent type, material-to-liquid ratio, and particle size of the raw material. mdpi.com

Percolation is another conventional method where the solvent flows through the plant material. d-nb.info This technique typically involves packing the plant material in a percolator and allowing the solvent (menstruum) to pass through it. extractionmagazine.com Percolation can be more efficient than maceration for certain compounds and is often used for the manufacture of concentrated preparations. mdpi.comphiladelphia.edu.jo Factors affecting percolation include powder size, solvent composition, extraction time, flow rate, and solvent dosage. mdpi.com

Soxhlet extraction is a continuous reflux extraction method that utilizes the siphon principle. extractionmagazine.com The solvent is heated, vaporizes, condenses, and drips onto the plant material held in a thimble. extractionmagazine.comphiladelphia.edu.jo The solvent then collects in the thimble and, once a certain level is reached, siphons back into the boiling flask, carrying the extracted compounds with it. extractionmagazine.comphiladelphia.edu.jo This process is repeated continuously, leading to an exhaustive extraction. extractionmagazine.com Soxhlet extraction generally offers higher efficiency and uses less solvent compared to simple reflux extraction. mdpi.com However, it is not suitable for heat-sensitive compounds due to the elevated temperatures involved. mdpi.com

For the extraction of this compound from dried comfrey (B1233415) roots, methanol (B129727) has been reported as a suitable solvent. nih.gov A crude extract is obtained, from which other compounds like allantoin (B1664786) may be removed. nih.gov

Modern Extraction Approaches (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Sonication, Pressurized Liquid Extraction, Natural Deep Eutectic Solvents)

In addition to conventional methods, modern extraction techniques offer potential advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

Supercritical Fluid Extraction (SFE) utilizes a fluid (often CO2) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. researchgate.netembrapa.br The dissolving power of the supercritical fluid can be adjusted by changing pressure and temperature, leading to improved mass transfer. researchgate.net SFE is used for extracting valuable molecules from various sources. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material, increasing pressure and facilitating the release of compounds. nih.gov MAE can significantly reduce extraction time and solvent consumption compared to conventional methods. researchgate.netnih.gov Factors influencing MAE efficiency include microwave power, solvent type and composition, extraction time, temperature, and the sample-to-solvent ratio. nih.gov

Sonication, or Ultrasound-Assisted Extraction (UAE), uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration and mass transfer. nih.govmdpi.com UAE offers advantages such as ease of use, increased efficiency, reduced solvent usage, and lower energy consumption. researchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or Subcritical Water Extraction (SWE) when using water, involves using solvents at elevated temperatures and pressures. d-nb.infonih.gov These conditions increase the solubility of analytes and improve extraction kinetics. nih.gov PLE can be faster and have higher automation levels compared to traditional methods. researchgate.net

Natural Deep Eutectic Solvents (NaDESs) have emerged as environmentally friendly alternatives to conventional organic solvents for extracting bioactive compounds. mdpi.com NaDESs are mixtures of natural compounds that have a lower melting point than their individual components. mdpi.com The combination of NaDESs with assisted extraction techniques like UAE and MAE can enhance yield and selectivity. mdpi.com

While these modern techniques are applied to the extraction of various plant compounds, their specific application and optimization for this compound isolation would require dedicated research, building upon the general principles demonstrated for other natural products and pyrrolizidine (B1209537) alkaloids.

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and for its purification. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple and widely used chromatographic technique for the separation of compounds based on their differential adsorption on a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) as a mobile phase moves across it. ijprajournal.com TLC can be used for qualitative analysis, monitoring extraction and purification processes, and preparative separation. nih.govunige.chresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov

In the context of pyrrolizidine alkaloids, including this compound, TLC has been used for pre-fractionation and analysis of crude extracts. unige.chresearchgate.net Preparative multiple-development TLC (MD TLC) on silica gel plates has been employed to separate alkaloid fractions of different polarities, such as polar N-oxides, tertiary bases, and diesterified N-oxides. unige.chresearchgate.net A mobile phase system like chloroform-methanol-25% ammonia (B1221849) has been reported for the separation of pyrrolizidine alkaloids on silica gel plates. researchgate.netresearchgate.net Densitometry at 220 nm can be used for detection and recording of separated compounds on TLC plates. researchgate.netresearchgate.net TLC analysis with Dragendorff's spray is a common method for visualizing pyrrolizidine alkaloids. acs.org

TLC can provide information on the presence of this compound and its N-oxide in extracts and can be used to assess the effectiveness of extraction and fractionation steps. ethernet.edu.etebi.ac.uk

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical and preparative techniques for the separation and quantification of compounds. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govchem960.communi.cznih.govacs.orgmdpi.comfu-berlin.de

GC is suitable for volatile and thermally stable compounds that can be vaporized and transported by an inert carrier gas through a heated column. drawellanalytical.comchromatographytoday.comlabmanager.com Separation in GC is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase within the column, primarily influenced by their volatility. chromatographytoday.com GC has been used for the analysis of pyrrolizidine alkaloids, including this compound. researchgate.netebi.ac.ukcore.ac.uk

HPLC, in contrast, is used for separating compounds dissolved in a liquid mobile phase as they pass through a stationary phase packed in a column. drawellanalytical.comchromatographytoday.comlabmanager.com Separation in HPLC is based on the interactions between the analytes, the mobile phase, and the stationary phase, considering factors like polarity and solubility. chromatographytoday.com HPLC is versatile and applicable to a broader range of compounds, including those that are non-volatile or thermally sensitive. drawellanalytical.com

Both analytical and preparative HPLC have been extensively used for the separation and purification of this compound and other pyrrolizidine alkaloids from Symphytum extracts. unige.chresearchgate.netacs.orgmdpi.com Reverse-phase HPLC using a C18 column is a common approach. unige.chresearchgate.netmdpi.com Gradient elution with mobile phases consisting of mixtures like acetonitrile (B52724) and aqueous solutions (e.g., ammonia solution) is frequently employed to achieve effective separation of complex alkaloid mixtures. unige.chresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and characterization of this compound and its analogues based on their mass-to-charge ratio and fragmentation patterns. unige.chresearchgate.netresearchgate.net HPLC with UV detection at wavelengths like 220 nm is also commonly used. researchgate.netresearchgate.netmdpi.com

HPLC has been used to confirm the purity of isolated this compound. acs.org Retention times in HPLC can be used as analytical data for identification purposes. researchgate.netresearchgate.netacs.org

Countercurrent Chromatography (CCC) for Stereoisomer Separation

Countercurrent Chromatography (CCC), also known as High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatography technique that separates compounds based on their partitioning between two immiscible liquid phases without the use of a solid support. acs.orgnih.govnews-medical.netaocs.orgwikipedia.orgmdpi.com This support-free nature eliminates irreversible adsorption and potential sample loss or degradation often associated with solid stationary phases. news-medical.netmdpi.com

In CCC, one liquid phase is held stationary while the other mobile phase is pumped through a coiled tube. news-medical.netaocs.orgwikipedia.org Separation is achieved through repeated partitioning of the analytes between the two phases as they move through the column. news-medical.netwikipedia.org The separation is based solely on the partition coefficient of the compounds in the biphasic solvent system. news-medical.net

CCC is particularly valuable for the separation of closely related compounds, including stereoisomers, which can be challenging to resolve using solid-phase chromatography. acs.orgnih.govnews-medical.net A significant application of CCC in this compound research has been the separation of this compound from its stereoisomer, symlandine (B1238365). acs.orgnih.govscribd.com This was reported as the first description of the separation of pure symlandine from this compound using a one-step CCC procedure. acs.orgnih.govscribd.com The structures of the isolated compounds can then be confirmed using spectroscopic techniques such as 2D NMR methods. acs.orgnih.gov

CCC offers advantages such as high sample capacity, low solvent consumption, and the preservation of the biological activity of separated compounds. news-medical.netaocs.orgmdpi.com

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables directly related to this compound isolation yields or detailed chromatographic parameters for this compound separation across various methods were limited. However, the text provides information on the types of methods used and some general parameters.

Here is a table summarizing the types of chromatographic techniques and their applications for this compound and related pyrrolizidine alkaloids:

| Chromatographic Technique | Applications for this compound and Pyrrolizidine Alkaloids | Key Features/Notes |

| Thin-Layer Chromatography | Pre-fractionation, monitoring extraction/purification, qualitative analysis. unige.chresearchgate.netresearchgate.net | Simple, cost-effective, visualization with reagents like Dragendorff's spray. acs.org Can be used preparatively. unige.chresearchgate.net |

| Gas Chromatography | Analysis of volatile/thermally stable alkaloids. researchgate.netebi.ac.ukcore.ac.uk | Requires vaporization, suitable for compounds with lower boiling points. drawellanalytical.comchromatographytoday.com |

| High-Performance Liquid Chromatography | Analytical separation, purification, quantification, coupled with MS for identification. unige.chresearchgate.netresearchgate.netacs.orgmdpi.com | Versatile, suitable for non-volatile/thermally sensitive compounds, various stationary and mobile phases. drawellanalytical.comchromatographytoday.com |

| Countercurrent Chromatography | Separation of closely related compounds, including stereoisomers (e.g., this compound and symlandine). acs.orgnih.govscribd.com | Liquid-liquid separation, no solid support, high sample capacity, preserves compound activity. news-medical.netaocs.orgmdpi.com |

Detailed Research Findings

Research has demonstrated the effectiveness of various techniques in isolating and characterizing this compound. For instance, a study successfully isolated symlandine and this compound from Symphytum officinale roots using a one-step countercurrent chromatography procedure, confirming their structures by 2D NMR methods. acs.orgnih.gov This highlights the utility of CCC for separating challenging stereoisomers.

HPLC-MS has been instrumental in tentatively identifying this compound N-oxide and other pyrrolizidine alkaloids in extracts of Symphytum cordatum. unige.chresearchgate.net The use of gradient elution on a C18 column with an acetonitrile/ammonia solution mobile phase allowed for the separation and subsequent characterization based on MSn spectra. unige.chresearchgate.net

Conventional methods like methanol extraction followed by column chromatography have also been reported for obtaining purified this compound from comfrey roots. nih.gov The process involved removing allantoin from the crude extract and reducing the N-oxide form before column chromatography. nih.gov

The choice of extraction and separation methods significantly impacts the yield and purity of this compound obtained, and the combination of different chromatographic techniques is often necessary for comprehensive analysis and isolation.

Spectroscopic and Mass Spectrometric Identification and Quantification

Spectroscopic and mass spectrometric methods are indispensable tools for the definitive identification and precise quantification of this compound and its related compounds. These techniques provide detailed structural information and enable sensitive detection even at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the different types of protons and carbons in the molecule and their connectivity. Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the confirmation of the this compound structure. rsc.orgbhu.ac.in

For instance, ¹H NMR spectra of this compound show characteristic signals corresponding to the protons on the necine base and the esterifying acids. rsc.org The chemical shifts and splitting patterns of these signals are indicative of their chemical environment and neighboring protons. Similarly, ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, with chemical shifts that are sensitive to the functional groups and bonding arrangements. rsc.orgthieme-connect.comnp-mrd.orghmdb.ca

Detailed analysis of 2D NMR experiments, such as gCOSY (Gradient Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further aids in assigning signals to specific protons and carbons and establishing correlations between them, providing comprehensive structural confirmation. rsc.orgresearchgate.net

While specific detailed NMR data for this compound from the search results are limited to general mentions of its use for structure elucidation researchgate.netchemistry-chemists.comscribd.com, related studies on other pyrrolizidine alkaloids and plant compounds highlight the typical data obtained. For example, ¹H NMR data often includes chemical shifts (δ) and coupling constants (J values) for various proton environments, while ¹³C NMR data provides chemical shifts for carbon atoms. rsc.orgnih.gov

Mass Spectrometry (MS) and Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Profiling and Quantification

Mass spectrometry (MS) and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the profiling and quantification of this compound and other pyrrolizidine alkaloids in complex matrices. thieme-connect.comresearchgate.netchemistry-chemists.comscribd.comfu-berlin.deresearchgate.netknauer.net

LC-MS/MS, in particular, offers high sensitivity and selectivity for the analysis of this compound and its N-oxides. dntb.gov.uamdpi.com This technique involves separating the compounds by liquid chromatography and then detecting them by mass spectrometry. Tandem mass spectrometry (MS/MS) provides fragmentation patterns of the parent ions, which are unique to each compound and serve as a definitive means of identification. researchgate.net Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is commonly employed for targeted analysis and quantification of specific pyrrolizidine alkaloids, including this compound, due to its high sensitivity and ability to minimize matrix interference. researchgate.netmdpi.com

Studies have utilized LC-MS/MS to identify and quantify this compound and its N-oxide in various samples, such as herbal teas and plant extracts. researchgate.netresearchgate.netresearchgate.netresearchgate.net The mass spectral data, including the precursor ions and characteristic fragment ions, are crucial for confirming the presence of this compound. For example, representative MS² spectra of this compound-type pyrrolizidine alkaloids show specific fragment ions that aid in their identification. researchgate.net

GC-MS can also be used for the analysis of pyrrolizidine alkaloids, often after appropriate sample preparation steps, such as reduction of N-oxides to their corresponding tertiary amine forms to enhance volatility. researchgate.net

Development and Application of Analytical Reference Standards for this compound and its N-oxides

Accurate quantification of this compound and its N-oxides in various matrices relies heavily on the availability and appropriate application of analytical reference standards. researchgate.netknauer.netresearchgate.netwikipedia.orgpeakscientific.comchem960.comfishersci.ca Reference standards are highly purified samples of the target compounds with known concentrations, used to calibrate analytical instruments and validate methods.

The use of this compound and echimidine (B1671080) as reference standards has been reported for the analysis of herbal teas made from comfrey leaves. researchgate.net This highlights the importance of having well-characterized standards for accurate quantitative analysis. The concentration of this compound in samples can be determined by comparing the detector response (e.g., peak area in chromatography) to a calibration curve generated using different concentrations of the reference standard.

Furthermore, recognizing that pyrrolizidine alkaloids often exist as both free bases and their N-oxides, analytical methods may involve the use of reference standards for both forms. researchgate.netmdpi.com Chemical reduction of N-oxides to their corresponding tertiary amines prior to analysis can be performed to determine the total quantity of the alkaloids. researchgate.net In such cases, reference standards for both the parent alkaloid and its N-oxide are essential for accurate assessment of the total pyrrolizidine alkaloid content. researchgate.netmdpi.com

Stereochemistry and Structural Analogues of Symphytine

Stereoisomeric Relationship with Symlandine (B1238365)

Symphytine (B1681198) and symlandine are recognized as stereoisomers. acs.orgnih.govebi.ac.ukacs.orgnih.gov This means they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The structural difference between this compound and symlandine lies in the stereochemistry of the necic acid moiety esterified to the retronecine (B1221780) base. Specifically, this compound is the (Z)-2-methylbut-2-enoate ester of the necic acid, while symlandine is the (E)-2-methylbut-2-enoate ester of the same necic acid, viridifloric acid. The separation of symlandine from its stereoisomer, this compound, has been achieved using techniques such as countercurrent chromatography. acs.orgnih.govacs.org

Pyrrolizidine (B1209537) Alkaloid N-Oxides: Chemical Characterization and Analytical Considerations

Pyrrolizidine alkaloids, including this compound, can exist in their tertiary amine form or as N-oxides. ebi.ac.ukresearchgate.net The N-oxide is formed by the oxidation of the nitrogen atom in the pyrrolizidine ring. This structural modification impacts their chemical properties, including polarity and volatility. Pyrrolizidine alkaloid N-oxides (PANOs) are often the predominant form found in plant extracts. ebi.ac.uk

Chemically, the formation of the N-oxide involves the addition of an oxygen atom to the nitrogen, resulting in a positively charged nitrogen and a negatively charged oxygen (a zwitterionic structure). This increased polarity affects their solubility and chromatographic behavior compared to their corresponding tertiary amines.

Analytical methods for the determination of PAs in plant extracts often need to account for the presence of both the free base and N-oxide forms. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) are commonly employed for the identification and quantification of PAs and their N-oxides. mdpi.comresearchgate.net Some analytical approaches involve the reduction of PANOs to their corresponding tertiary amines before analysis, particularly when using techniques like Gas Chromatography (GC), which is more suitable for less polar compounds. ebi.ac.ukresearchgate.net The concentration of PAs measured in a sample can be significantly underestimated if the N-oxide forms are not considered or converted. ebi.ac.uk

The molecular formulas and masses of several pyrrolizidine alkaloid N-oxides have been characterized. For instance, lasiocarpine (B1674526) N-oxide has a molecular formula of C₂₁H₃₃NO₈ and a monoisotopic mass of 427.2206 Da. wikidata.orgnih.govuni.luontosight.ai Lycopsamine N-oxide has a molecular formula of C₁₅H₂₅NO₆ and an exact mass of 315.1682. nih.govufz.de 7-Acetylintermedine N-oxide has a molecular formula of C₁₇H₂₇NO₇ and a molecular weight of 357.40. uni.lunih.govsigmaaldrich.com Heliosupine N-oxide has been reported with a molecular formula of C₂₀H₃₁NO₈ and a mass of 414.2102 [M+H]+. researchgate.net

Co-occurring Pyrrolizidine Alkaloids in this compound-Containing Extracts

This compound is typically found in Symphytum species as part of a complex mixture of pyrrolizidine alkaloids. The specific profile and concentration of these co-occurring alkaloids can vary depending on the plant species, plant part (roots generally have higher concentrations than leaves), growth conditions, harvest time, and geographical origin. nih.govresearchgate.netmdpi.commdpi.com

Several other PAs and their N-oxides have been identified alongside this compound in Symphytum extracts. These commonly include:

Echimidine (B1671080) and its N-oxide acs.orgnih.govebi.ac.uknih.govmdpi.commdpi.comwikimedia.orgresearchgate.netnih.govcumhuriyet.edu.trsciforum.net

Lycopsamine and its N-oxide nih.govmdpi.comnih.govufz.demdpi.comufz.dechem960.commitoproteome.org

Intermedine (B191556) and its N-oxide nih.govmdpi.commdpi.com

7-Acetyllycopsamine and its N-oxide nih.govmdpi.comresearchgate.netmdpi.com

7-Acetylintermedine and its N-oxide nih.govresearchgate.netuni.lunih.govsigmaaldrich.comnih.gov

Heliosupine and its N-oxide researchgate.netmdpi.comnih.govchem960.comresearchgate.net

Lasiocarpine and its N-oxide nih.govwikidata.orgnih.govuni.luontosight.aiarabjchem.orgnih.govwikidata.orgucdavis.eduwikimedia.org

Symviridine and its N-oxide nih.govmdpi.com

Triangularine mdpi.com

Asperumine mdpi.com

Echinatine mdpi.com

Anadoline mdpi.com

Uplandicine (B36641) and its N-oxide nih.govresearchgate.net

Studies have shown considerable variation in the content of these alkaloids. For example, the concentrations of this compound and echimidine can vary significantly in teas prepared from comfrey (B1233415) leaves from different suppliers. ebi.ac.ukmdpi.com In some comfrey root samples, the content of intermedine has been observed to differ by approximately 25 times. mdpi.com Comfrey roots are generally reported to have much higher concentrations of PAs than the leaves. researchgate.netmdpi.commdpi.com

While this compound and symlandine were found to be major PAs in some comfrey root studies, other analyses indicated higher amounts of intermedine and 7-acetylintermedine, with lower levels of uplandicine and this compound. nih.gov The presence and relative abundance of these co-occurring PAs are important considerations when analyzing this compound-containing plant materials.

Biosynthesis and Metabolic Pathways of Symphytine

Plant Biosynthesis of Pyrrolizidine (B1209537) Alkaloids in Symphytum Species

Pyrrolizidine alkaloids are synthesized in plants as secondary metabolites, often serving as a defense mechanism against herbivores uni-kiel.dedpi.qld.gov.au. In Symphytum officinale, PA biosynthesis primarily occurs in the roots, with the first committed step catalyzed by homospermidine synthase (HSS) uni-kiel.denih.govoup.comresearchgate.net. This enzyme utilizes putrescine and spermidine (B129725) as substrates to form homospermidine, a key intermediate incorporated into the necine base, the characteristic bicyclic ring system of PAs uni-kiel.deoup.com.

Interestingly, studies have shown that Symphytum officinale plants can activate a second site of HSS expression and PA biosynthesis in the bundle sheath cells of specific young leaves when inflorescences begin to develop uni-kiel.denih.govoup.com. This results in significantly increased PA levels within the inflorescences, potentially providing enhanced protection to reproductive structures nih.govoup.com.

Recent research indicates that homospermidine oxidation, a subsequent step in the formation of the pyrrolizidine ring, is catalyzed by homospermidine oxidase (HSO), a copper-containing amine oxidase (CuAO) nih.gov. In S. officinale, this step is encoded by two distinct genes: SoCuAO1 expressed in young leaves and SoCuAO5 expressed in roots, suggesting a complex, organ-specific regulation of the pathway nih.gov. The sequence of subsequent enzymatic conversions following the formation of trachelanthamidine (B129624) and C7-pronecic acid involves the reduction of the necic acid, O9-esterification, C7 hydroxylation, N-oxygenation, and finally, 1,2-desaturation of the necine base to form the pre-toxic unsaturated PAs uni-kiel.de.

In Vivo Biotransformation Mechanisms of Symphytine (B1681198) and its N-Oxides in Experimental Models

Pyrrolizidine alkaloids like this compound are often ingested as protoxins and require metabolic activation to exert their effects wikipedia.orgnih.gov. Biotransformation of PAs occurs primarily in the liver, although other organs like the lungs and kidneys can also be targets nih.govgla.ac.uk. The metabolism involves several pathways, including oxidation, N-oxidation, reduction, and hydrolysis nih.govencyclopedia.pub.

Hepatic Metabolic Activation Pathways (e.g., Cytochrome P450 Monooxygenase Involvement)

The primary metabolic activation pathway for 1,2-unsaturated pyrrolizidine alkaloids, which includes this compound, is oxidation by hepatic microsomal enzymes, particularly cytochrome P450 (CYP450) monooxygenases nih.govgla.ac.ukencyclopedia.pubjfda-online.comopenanesthesia.orgnih.govnih.gov. This oxidation leads to the formation of reactive pyrrolic intermediates, such as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters nih.govgla.ac.ukencyclopedia.pubjfda-online.com. These reactive metabolites are electrophilic and can bind covalently to cellular macromolecules like proteins and DNA, contributing to toxicity nih.govnih.govgla.ac.ukjfda-online.com.

CYP450 isoforms, generally CYP3A and CYP2B, are involved in the metabolism leading to DHPA formation nih.govjfda-online.comnih.gov. CYP3A4 is a significant isoform in hepatic drug metabolism and is responsible for the metabolism of a large percentage of therapeutic drugs and phytochemicals openanesthesia.orgmedsafe.govt.nz. Studies on other PAs, like lasiocarpine (B1674526) (also found in comfrey), have shown that CYP3A isozymes are involved in their metabolic activation to DHP nih.gov.

N-oxidation and Reduction Pathways of Pyrrolizidine Alkaloids

N-oxidation is generally considered a detoxification pathway for PAs with retronecine-type and heliotridine-type necine bases, leading to the formation of pyrrolizidine alkaloid N-oxides (PANOs) nih.govencyclopedia.pubresearchgate.netmdpi.com. PANOs are more polar and water-soluble than their parent alkaloids, facilitating their excretion gla.ac.ukencyclopedia.pub. This reaction can be catalyzed by both CYP450 and flavin-containing monooxygenases jfda-online.com. However, PANOs can be metabolically reduced back to the parent PAs, potentially re-entering the activation pathway nih.govencyclopedia.pub.

Reduction of PA N-oxides to their corresponding PAs has been shown to occur in both the intestine and liver, mediated by intestinal microbiota and hepatic CYP450 enzymes, particularly CYP1A2 and CYP2D6 nih.govresearchgate.net.

Hydrolysis Mechanisms of Ester Alkaloids

Hydrolysis of the ester linkages in pyrrolizidine alkaloids is another important metabolic pathway nih.govencyclopedia.pubresearchgate.net. This process cleaves the necic acids from the necine base, producing necines and necic acids nih.govresearchgate.net. Hydrolysis is generally considered a detoxification route as the resulting products are typically less toxic than the parent alkaloids and can be more readily excreted nih.govencyclopedia.pubresearchgate.net. Liver microsomal carboxylesterases are primarily involved in the hydrolysis of PA ester groups nih.govjfda-online.com. The efficiency of hydrolysis can be influenced by the structure of the necic acids, with bulky substituents potentially hindering the process gla.ac.uk.

Endogenous Detoxification Pathways (e.g., Glutathione (B108866) Conjugation)

Following metabolic activation, the reactive pyrrolic metabolites can be detoxified through conjugation with endogenous molecules like glutathione (GSH) nih.govjfda-online.comnih.govwuxiapptec.com. Glutathione conjugation is a significant detoxification pathway for electrophilic compounds, forming more polar and water-soluble conjugates that can be excreted nih.govnih.govwuxiapptec.com. This process can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs) nih.govwuxiapptec.com. Conjugation with GSH reduces the likelihood of reactive metabolites binding to cellular targets like DNA and proteins nih.govnih.gov. This compound has been mentioned in the context of glutathione conjugation as a detoxification mechanism for pyrrolizidine alkaloids mdpi-res.comzu.edu.pk.

Role of Microbial Biotransformation (e.g., Skin Microbiota, Intestinal Microbiota)

Studies on the interaction of human skin microbiota with comfrey (B1233415) root extracts, which contain this compound and its derivatives, have shown that skin microbiota can metabolize PA derivatives researchgate.netuantwerpen.be. This metabolism primarily involves deacetylation and deesterification of PA N-oxides, leading to the formation of smaller molecules researchgate.netuantwerpen.be. However, this process was not observed to convert the compounds into free alkaloids researchgate.netuantwerpen.be. Rumen microbes in animals have also been shown to transform PA N-oxides to the corresponding PAs, followed by reduction of double bonds in the necine base and necic acid, which can be considered a detoxification step acs.orgedpsciences.org.

Q & A

Q. Methodological Steps :

Conduct a preliminary literature review to identify knowledge gaps (e.g., understudied pathways like NF-κB modulation) .

Refine the question iteratively using feedback from interdisciplinary teams (e.g., pharmacologists and statisticians) .

Validate the question’s feasibility through pilot studies .

Table 1 : PICO Framework Applied to this compound Research

| Component | Example |

|---|---|

| Population | RAW 264.7 macrophages |

| Intervention | 10–100 μM this compound |

| Comparison | Dexamethasone-treated controls |

| Outcome | TNF-α reduction (measured via ELISA) |

| Adapted from and . |

What strategies are effective for conducting a systematic literature review on this compound's pharmacological properties?

Answer :

A systematic review requires reproducible search strategies and transparent inclusion/exclusion criteria.

Q. Methodological Steps :

Keyword Identification : Use terms like “this compound pharmacokinetics,” “alkaloid bioactivity,” and “Symphytum officinale derivatives” across databases (PubMed, Scopus, Embase) .

Search Syntax : Combine Boolean operators (e.g., (this compound OR "Symphytum alkaloid") AND (bioavailability OR "cell viability")) .

Screening : Use tools like PRISMA flow diagrams to document excluded studies (e.g., non-peer-reviewed articles, irrelevant endpoints) .

Advanced Tip : Employ machine learning tools (e.g., ASReview) to prioritize relevant studies and reduce screening bias .

How should researchers design experiments to assess this compound's biochemical interactions?

Answer :

Experimental design must balance rigor, reproducibility, and relevance to prior findings.

Q. Methodological Steps :

Dose-Response Curves : Test a range of concentrations (e.g., 1–100 μM) to identify therapeutic windows and toxic thresholds .

Controls : Include positive controls (e.g., known anti-inflammatory agents) and vehicle controls (e.g., DMSO) .

Statistical Power : Use tools like G*Power to calculate sample sizes ensuring ≥80% power for detecting effect sizes (α = 0.05) .

Q. Common Pitfalls :

- Overlooking solvent cytotoxicity in in vitro models .

- Failing to pre-register protocols (e.g., on Open Science Framework) to reduce reporting bias .

How can researchers resolve contradictions in existing data on this compound's efficacy across studies?

Answer :

Contradictions often arise from heterogeneity in models, dosages, or endpoints. Use meta-analysis and sensitivity analysis to reconcile discrepancies.

Q. Methodological Steps :

Data Extraction : Standardize metrics (e.g., convert IC50 values to nM units) .

Subgroup Analysis : Stratify studies by variables (e.g., in vitro vs. in vivo models) .

Quality Assessment : Apply tools like GRADE to evaluate study rigor (e.g., randomization, blinding) .

Table 2 : Sources of Heterogeneity in this compound Studies

What methodologies are recommended for meta-analyses of this compound's pharmacokinetic data?

Answer :

Advanced meta-analyses require robust statistical frameworks and transparent data sharing.

Q. Methodological Steps :

Effect Size Calculation : Use standardized mean differences (SMDs) for continuous outcomes (e.g., plasma concentration curves) .

Publication Bias : Assess via funnel plots or Egger’s regression .

Data Repository : Archive raw datasets in public repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Tip : Bayesian meta-analysis allows incorporation of prior evidence (e.g., related alkaloids’ pharmacokinetics) to refine estimates .

How should researchers address variability in study designs during systematic reviews of this compound?

Answer :

Variability is mitigated through protocol standardization and transparent reporting.

Q. Methodological Steps :

Protocol Registration : Document inclusion criteria and analysis plans a priori (e.g., PROSPERO registry) .

Data Harmonization : Use ontologies (e.g., BioAssay Ontology) to align disparate endpoints .

Narrative Synthesis : Thematize findings (e.g., “anti-inflammatory mechanisms” vs. “toxicological profiles”) to contextualize divergent results .

Key Reference : PRISMA 2020 guidelines for reporting systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.